molecular formula C21H21N5O2 B11627427 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-2-methoxybenzamide

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-2-methoxybenzamide

Cat. No.: B11627427
M. Wt: 375.4 g/mol
InChI Key: XHZHPTPSXNGEOO-UHFFFAOYSA-N
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Description

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a methoxybenzamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with a substituted benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the substituents introduced .

Scientific Research Applications

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-2-methoxybenzamide

InChI

InChI=1S/C21H21N5O2/c1-14-13-15(2)23-20(22-14)26-21(24-16-9-5-4-6-10-16)25-19(27)17-11-7-8-12-18(17)28-3/h4-13H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

XHZHPTPSXNGEOO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3OC)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC)C

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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